N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine
Description
N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic compound featuring two fused aromatic systems: a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyrrolidin-1-yl group at position 6 and a methyl-linked 5,6,7,8-tetrahydroquinazolin-4-amine moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly as a kinase or receptor modulator.
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-2-6-14-13(5-1)18(21-12-20-14)19-11-17-23-22-15-7-8-16(24-26(15)17)25-9-3-4-10-25/h7-8,12H,1-6,9-11H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSQHOXRXUCOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)NCC3=NN=C4N3N=C(C=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound features a complex structure characterized by a quinazolinamine core linked to a triazolopyridazine moiety via a pyrrolidine group. The molecular formula is CHN, with a molecular weight of 314.41 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, triazolo derivatives have shown promise in inhibiting various cancer cell lines by targeting specific kinases involved in tumor progression. The compound's structure suggests it may interact with similar pathways.
Case Study: A related compound was found to inhibit ALK5 kinase with an IC50 of 0.013 μM, demonstrating significant potency and selectivity against cancer cells . Although specific data for our compound is limited, its structural analogs suggest a potential for similar activity.
Anti-inflammatory Properties
Compounds containing quinazoline and triazole rings have been documented as effective anti-inflammatory agents. They may exert their effects through the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process.
Research Findings: A study indicated that derivatives of quinazoline exhibited selective COX-II inhibition with IC50 values ranging from 0.52 μM to 7.07 μM . The presence of the pyrrolidine and triazole moieties in our compound could enhance its anti-inflammatory efficacy through similar mechanisms.
The biological activity of this compound may involve:
- Kinase Inhibition: Similar compounds have been shown to inhibit specific kinases that play roles in cell signaling pathways associated with cancer and inflammation.
- Receptor Interaction: The compound may interact with various receptors implicated in inflammatory responses or cancer cell proliferation.
- Gene Expression Modulation: It could influence gene expression related to apoptosis and cell cycle regulation.
Pharmacokinetics
While specific pharmacokinetic data for this compound are not available, compounds within the same class often exhibit favorable absorption and distribution characteristics. For example, related triazole derivatives have demonstrated good oral bioavailability and systemic exposure in animal models .
Comparative Analysis
Comparison with Similar Compounds
Aromatic Quinazolines
- N-ethyl-6-iodo-N-phenylquinazolin-4-amine (5o) : Features an aromatic quinazoline core with iodine at position 6 and ethyl-phenylamine substitution. Higher molecular weight (376.0 g/mol) and planar structure limit flexibility compared to the target compound’s tetrahydroquinazoline .
- However, the absence of a fused triazolopyridazine system reduces its heterocyclic diversity .
Saturated and Hybrid Quinazolines
- 6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)butyl)quinazolin-4-amine (4) : Shares pyrrolidine substituents but lacks the triazolopyridazine moiety. The extended alkyl chain (butyl linker) may improve solubility but increase steric bulk .
Triazolo[4,3-b]pyridazine Derivatives
- N-Phenethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (6) : Substituted with a phenethyl group at position 6. The aromatic phenethyl group enhances lipophilicity (logP ~2.5) but may reduce aqueous solubility compared to the target compound’s methyl-tetrahydroquinazoline linker .
- 6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (9) : Pyridinyl substitution introduces hydrogen-bonding capacity. However, the absence of a fused quinazoline system limits its scaffold complexity .
Hybrid Triazolo-Pyridazine/Quinazoline Compounds
- N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine: Core Structure: Combines triazolopyridazine (electron-deficient) with tetrahydroquinazoline (electron-rich), enabling dual binding interactions. Substituents: The pyrrolidin-1-yl group at position 6 of triazolopyridazine enhances basicity (pKa ~8.5) and hydrogen-bond donor capacity. Linker: Methyl bridge balances steric bulk and flexibility, optimizing target engagement compared to bulkier linkers in analogues like compound 4 .
Comparative Data Table
*THQ = 5,6,7,8-tetrahydroquinazoline
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
